![molecular formula C13H17N5O B2938685 1-(4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-1-yl)ethan-1-one CAS No. 2097928-19-1](/img/structure/B2938685.png)
1-(4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-1-yl)ethan-1-one
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Description
1-(4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C13H17N5O and its molecular weight is 259.313. The purity is usually 95%.
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Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, are known to have a broad range of biological activities . They can interact with various cellular pathways necessary for the proper functioning of cells .
Mode of Action
It is known that imidazole-containing compounds can influence many cellular pathways . They can act as positive allosteric modulators of GABA A receptors , and they can also influence the activity of enzymes involved in carbohydrate metabolism .
Biochemical Pathways
Imidazole-containing compounds are known to influence many cellular pathways necessary for the proper functioning of cells . They can affect the pathways involved in the functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .
Pharmacokinetics
Imidazole is a five-membered heterocyclic moiety that is highly soluble in water and other polar solvents . This suggests that compounds containing an imidazole moiety, such as this one, may have good bioavailability.
Result of Action
Imidazole-containing compounds are known to have a broad range of biological activities . They can show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The solubility of imidazole-containing compounds in water and other polar solvents suggests that the compound’s action, efficacy, and stability may be influenced by the polarity of the environment.
Biological Activity
The compound 1-(4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-1-yl)ethan-1-one is a derivative of imidazo[4,5-b]pyridine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazo[4,5-b]pyridine moiety attached to a piperazine ring. This structural arrangement contributes to its interaction with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazo[4,5-b]pyridine derivatives. For instance, a series of synthesized derivatives exhibited significant antifungal activity against various strains, suggesting that the presence of the imidazo ring enhances interaction with microbial targets .
Compound | Antifungal Activity (MIC µg/mL) |
---|---|
1 | 10 |
2 | 20 |
3 | 15 |
Urease Inhibition
Urease is an enzyme crucial for the survival of pathogens such as Helicobacter pylori. Compounds related to imidazo[4,5-b]pyridine have been shown to inhibit urease effectively. For example, derivatives with similar structural features demonstrated IC50 values significantly lower than traditional inhibitors like thiourea .
Compound | IC50 (µM) | Binding Energy (kcal/mol) |
---|---|---|
5b | 2.0 | -8.0 |
7e | 2.24 | -8.1 |
Thiourea | 23.2 | -2.8 |
Anti-inflammatory Activity
The imidazo[4,5-b]pyridine scaffold has been associated with anti-inflammatory effects through the inhibition of Interleukin-1 Receptor Associated Kinases (IRAKs). Compounds derived from this scaffold have shown promise in treating inflammatory diseases by selectively inhibiting IRAK-4, which plays a pivotal role in inflammatory signaling pathways .
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit enzymes such as urease and IRAK is crucial for its antimicrobial and anti-inflammatory properties.
- Binding Affinity : Molecular docking studies indicate that this compound has favorable binding interactions with target proteins, enhancing its efficacy as an inhibitor.
- Cellular Uptake : Its structural properties may facilitate better permeability across cellular membranes, allowing for enhanced bioavailability.
Case Studies
A study conducted on a series of imidazo[4,5-b]pyridine derivatives demonstrated that compounds with similar structural motifs exhibited significant activity against H. pylori, confirming their potential as therapeutic agents . Another investigation into their anti-inflammatory properties revealed that these compounds could reduce inflammation in animal models by modulating cytokine release.
Properties
IUPAC Name |
1-[4-(3-methylimidazo[4,5-b]pyridin-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-10(19)17-6-8-18(9-7-17)13-15-11-4-3-5-14-12(11)16(13)2/h3-5H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMRADWITDXRIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=C(N2C)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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